molecular formula C13H22N2O2 B14424913 1-Nitrocyclododecane-1-carbonitrile CAS No. 84065-81-6

1-Nitrocyclododecane-1-carbonitrile

Cat. No.: B14424913
CAS No.: 84065-81-6
M. Wt: 238.33 g/mol
InChI Key: RSVFQEUKDJFUHM-UHFFFAOYSA-N
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Description

1-Nitrocyclododecane-1-carbonitrile is a cycloalkane derivative featuring a 12-membered carbon ring substituted with both nitro (-NO₂) and nitrile (-CN) functional groups. Its molecular formula can be inferred as C₁₃H₂₀N₂O₂, with a molecular weight of approximately 248.3 g/mol. The presence of a bulky cyclododecane ring may confer distinct steric and electronic properties compared to linear or smaller cyclic analogs .

Properties

CAS No.

84065-81-6

Molecular Formula

C13H22N2O2

Molecular Weight

238.33 g/mol

IUPAC Name

1-nitrocyclododecane-1-carbonitrile

InChI

InChI=1S/C13H22N2O2/c14-12-13(15(16)17)10-8-6-4-2-1-3-5-7-9-11-13/h1-11H2

InChI Key

RSVFQEUKDJFUHM-UHFFFAOYSA-N

Canonical SMILES

C1CCCCCC(CCCCC1)(C#N)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Nitrocyclododecane-1-carbonitrile can be synthesized through a multi-step process involving the nitration of cyclododecane followed by the introduction of a nitrile group. The nitration typically involves the use of nitric acid and sulfuric acid under controlled temperature conditions to introduce the nitro group. The subsequent introduction of the nitrile group can be achieved through the reaction of the nitro compound with a suitable cyanating agent such as sodium cyanide or potassium cyanide under basic conditions .

Industrial Production Methods: Industrial production of 1-Nitrocyclododecane-1-carbonitrile may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and recrystallization can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 1-Nitrocyclododecane-1-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Reduction: Hydrogen gas, palladium on carbon, lithium aluminum hydride.

    Hydrolysis: Sulfuric acid, sodium hydroxide.

    Substitution: Various nucleophiles depending on the desired substitution product.

Major Products Formed:

    Reduction: 1-Aminocyclododecane-1-carbonitrile.

    Hydrolysis: 1-Nitrocyclododecane-1-carboxylic acid.

    Substitution: Various substituted cyclododecane derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 1-Nitrocyclododecane-1-carbonitrile involves its functional groups:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 1-Nitrocyclododecane-1-carbonitrile with analogous compounds from the provided evidence, focusing on molecular structure, functional groups, and inferred properties.

1-NITRODODECANE (C₁₂H₂₅NO₂)

  • Key Features : A linear nitroalkane with a 12-carbon chain and terminal nitro group.
  • Comparison: The absence of a cyclic framework in 1-nitrododecane reduces steric hindrance, likely enhancing solubility in nonpolar solvents compared to the cyclododecane analog.

1-Piperidinocyclohexanecarbonitrile (C₁₂H₂₀N₂)

  • Key Features : A cyclohexane ring substituted with piperidine (amine) and nitrile groups.
  • Comparison :
    • The piperidine group in this compound enables basicity and hydrogen-bonding interactions, unlike the electron-withdrawing nitro group in the target compound.
    • Both compounds share a nitrile functional group, but the cyclododecane ring in 1-Nitrocyclododecane-1-carbonitrile may exhibit lower ring strain and higher thermal stability due to its larger size .

4-Methyl-3-cyclohexene-1-carbonitrile (C₈H₁₁N)

  • Key Features : An unsaturated cyclohexene derivative with methyl and nitrile substituents.
  • The nitro group in 1-Nitrocyclododecane-1-carbonitrile may act as a strong electron-withdrawing group, contrasting with the electron-donating methyl group in this analog .

Data Table: Structural and Functional Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Functional Groups Key Structural Features
1-Nitrocyclododecane-1-carbonitrile C₁₃H₂₀N₂O₂* 248.3* Nitro, nitrile, cyclododecane Bulky ring, high steric hindrance
1-NITRODODECANE C₁₂H₂₅NO₂ 215.33 Nitro, linear alkane Terminal nitro group
1-Piperidinocyclohexanecarbonitrile C₁₂H₂₀N₂ 192.3 Piperidine, nitrile, cyclohexane Amine functionality
4-Methyl-3-cyclohexene-1-carbonitrile C₈H₁₁N 121.18 Nitrile, cyclohexene, methyl Unsaturated ring

Research Findings and Implications

  • Reactivity : The nitro group in 1-Nitrocyclododecane-1-carbonitrile may undergo reduction to amines or participate in electrophilic substitution reactions, whereas the nitrile group could engage in cycloadditions or hydrolysis to carboxylic acids.
  • Stability : Larger cycloalkanes like cyclododecane typically exhibit higher melting points and lower solubility compared to smaller rings or linear chains, which may influence purification strategies .

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